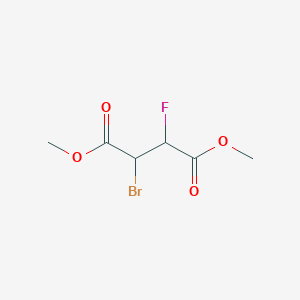
二溴马来酸
描述
Dibromomaleic acid, also known as (2Z)-2,3-Dibromo-2-butenedioic acid, is an organic compound with the molecular formula C₄H₂Br₂O₄. It is a brominated derivative of maleic acid and is characterized by the presence of two bromine atoms attached to the double-bonded carbon atoms of the maleic acid structure. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique reactivity and properties.
科学研究应用
Dibromomaleic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various dibrominated compounds.
Biology: Utilized in the modification of biomolecules, such as antibodies, to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug conjugation and targeted drug delivery systems.
Industry: Employed in the synthesis of specialty chemicals and materials with specific properties.
作用机制
Target of Action
Dibromomaleic acid primarily targets the disulfide bonds in proteins, particularly in antibodies . It has been used in the field of antibody conjugation due to its exquisite cysteine-selectivity . The compound has also been reported to interact with the V-domain Ig-containing suppressor of T-cell activation (VISTA) , a negative regulator with broad-spectrum activities .
Mode of Action
Dibromomaleic acid is designed to undergo accelerated post-conjugation hydrolysis . This process serves to ‘lock’ the conjugates as robustly stable maleamic acids . The compound’s interaction with its targets results in significant improvements in homogeneity, as demonstrated by mass spectrometry analysis .
Biochemical Pathways
Dibromomaleic acid affects the biochemical pathways involved in protein conjugation . It is capable of functionally re-bridging disulfide bonds, which is particularly relevant in the context of antibody conjugation . This re-bridging capacity has been optimized on clinically relevant antibodies, such as IgG1 trastuzumab .
Pharmacokinetics
The compound’s ability to generate site-selectively modified native antibodies with over 90% homogeneity suggests that it may have favorable bioavailability .
Result of Action
The primary result of dibromomaleic acid’s action is the generation of site-selectively modified native antibodies with over 90% homogeneity . This is achieved without the need for protein engineering or enzymatic conjugation . The compound’s action also results in robustly stable conjugates .
Action Environment
The action environment of dibromomaleic acid can influence its efficacy and stability. For instance, the compound’s reaction with amines for the synthesis of dibromomaleimides proceeds via dibromomaleic anhydride, formed through the ring-closing dehydration of dibromomaleic acid under acid conditions . This suggests that the compound’s action may be influenced by the pH of the environment.
准备方法
Synthetic Routes and Reaction Conditions: Dibromomaleic acid can be synthesized through the bromination of maleic acid. The reaction typically involves the addition of bromine (Br₂) to maleic acid in an aqueous medium. The reaction proceeds via the formation of dibromomaleic anhydride, which is subsequently hydrolyzed to yield dibromomaleic acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: On an industrial scale, the production of dibromomaleic acid follows similar principles as the laboratory synthesis but is optimized for larger quantities. The process involves the continuous addition of bromine to a solution of maleic acid, followed by purification steps such as crystallization and filtration to isolate the final product. The reaction parameters, such as temperature, concentration, and reaction time, are carefully controlled to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: Dibromomaleic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in dibromomaleic acid can be substituted by nucleophiles such as amines and alcohols, leading to the formation of dibromomaleimides and dibromomaleate esters, respectively.
Reduction Reactions: Dibromomaleic acid can be reduced to form dibromosuccinic acid under specific conditions.
Hydrolysis: The compound can undergo hydrolysis to form dibromomaleic anhydride.
Common Reagents and Conditions:
Amines: React with dibromomaleic acid to form dibromomaleimides.
Alcohols: React to form dibromomaleate esters.
Reducing Agents: Such as sodium borohydride (NaBH₄) for reduction reactions.
Major Products:
Dibromomaleimides: Formed from the reaction with amines.
Dibromomaleate Esters: Formed from the reaction with alcohols.
Dibromosuccinic Acid: Formed from reduction reactions.
相似化合物的比较
Dibromomaleimide: A related compound with similar reactivity but different structural features.
Dibromosuccinic Acid: A reduction product of dibromomaleic acid with distinct chemical properties.
Bromomaleic Anhydride: An intermediate in the synthesis of dibromomaleic acid.
Uniqueness: Dibromomaleic acid is unique due to its dual bromine substitution on the maleic acid backbone, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring specific chemical modifications and stability.
属性
IUPAC Name |
(Z)-2,3-dibromobut-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNMPRXRQYSFRP-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)Br)(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\C(=O)O)/Br)(\C(=O)O)/Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883466 | |
| Record name | 2-Butenedioic acid, 2,3-dibromo-, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608-37-7 | |
| Record name | (2Z)-2,3-Dibromo-2-butenedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenedioic acid, 2,3-dibromo-, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibromomaleic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butenedioic acid, 2,3-dibromo-, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenedioic acid, 2,3-dibromo-, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dibromomaleic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.239 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


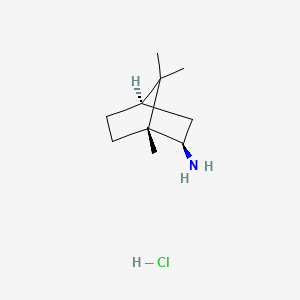
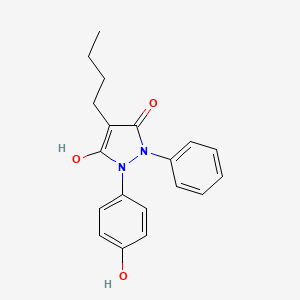
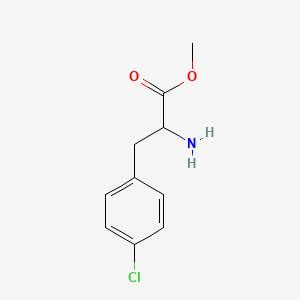
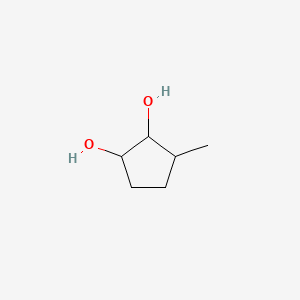
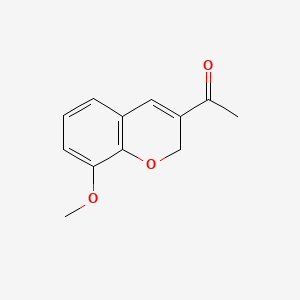
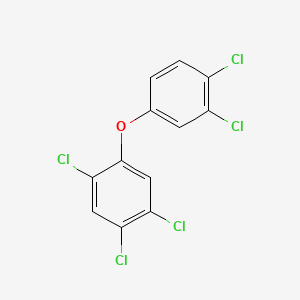
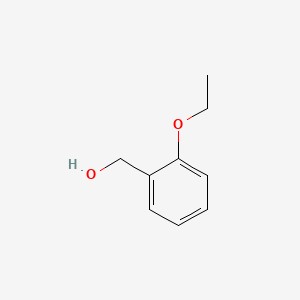


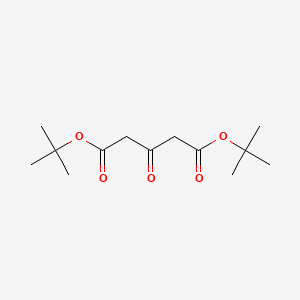
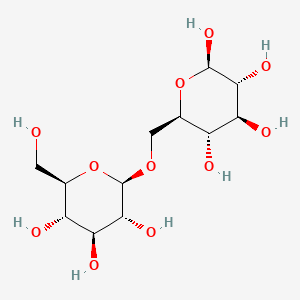

![1,4-Dithiaspiro[4.5]decan-8-ol](/img/structure/B1596632.png)
